molecular formula C3H2ClF3O B1304128 3,3,3-Trifluoropropionyl chloride CAS No. 41463-83-6

3,3,3-Trifluoropropionyl chloride

Cat. No. B1304128
CAS RN: 41463-83-6
M. Wt: 146.49 g/mol
InChI Key: VOSQLWCTKGQTAY-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropionyl chloride is a chemical compound that has been studied for its potential applications in various fields of chemistry. It is a derivative of propionic acid where three hydrogen atoms have been replaced by fluorine atoms, and the hydroxyl group has been substituted with a chlorine atom. This modification imparts unique physical and chemical properties to the molecule, making it a valuable reagent in organic synthesis and material science.

Synthesis Analysis

The synthesis of 3,3,3-trifluoropropionyl chloride derivatives has been explored in several studies. For instance, 2-diazo-3,3,3-trifluoropropionyl chloride is synthesized from trifluorodiazoethane and phosgene, resulting in a compound that is stable to acids and can be used for photoaffinity labeling of enzymes . This suggests that the parent compound, 3,3,3-trifluoropropionyl chloride, can be synthesized through similar diazo compound pathways or by direct fluorination of corresponding propionyl chloride derivatives.

Molecular Structure Analysis

The molecular structure of 3,3,3-trifluoropropionyl chloride and related compounds has been extensively studied using various analytical techniques. For example, the conformational structure of gaseous 3-chloropropanoyl chloride, a related compound, has been analyzed by electron diffraction and theoretical calculations, revealing the presence of multiple low-energy conformers . Similarly, the conformational behavior and structure of 3,3,3-trifluoropropionyl fluoride have been investigated, showing a preference for the cis conformation . These studies provide insights into the molecular geometry and conformational preferences of 3,3,3-trifluoropropionyl chloride.

Chemical Reactions Analysis

The reactivity of 3,3,3-trifluoropropionyl chloride is highlighted by its use in various chemical transformations. For instance, the trifluoromethyl group in related compounds like trifluoroacetyl chloride has been shown to participate in palladium-catalyzed trifluoromethylation reactions, which are important for introducing the CF3 group into aromatic substrates . This indicates that 3,3,3-trifluoropropionyl chloride could also be used in similar catalytic processes to modify organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3,3-trifluoropropionyl chloride are influenced by the presence of the trifluoromethyl group and the chloride ion. The trifluoromethyl group is known for its electron-withdrawing properties, which can affect the acidity and reactivity of the compound . The chloride ion, on the other hand, has been shown to catalyze the generation of difluorocarbene, leading to efficient preparation of gem-difluorinated compounds . These properties suggest that 3,3,3-trifluoropropionyl chloride could exhibit unique reactivity patterns and stability characteristics compared to its non-fluorinated counterparts.

Scientific Research Applications

Trifluoromethylation and Organic Synthesis

3,3,3-Trifluoropropionyl chloride is utilized in organic synthesis, particularly in the realm of trifluoromethylation. Trifluoromethanesulfonyl chloride (CF3SO2Cl), closely related to 3,3,3-Trifluoropropionyl chloride, is significant in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This compound is unique in its ability to react under reductive conditions, contrasting with sodium trifluoromethanesulfinate (CF3SO2Na) which requires oxidative conditions. It's particularly exploited for enantioselective chlorination processes (Chachignon, Guyon, & Cahard, 2017).

Environmental Impact and Degradation

Another significant aspect of 3,3,3-Trifluoropropionyl chloride and related compounds is their environmental impact. Polyfluoroalkyl chemicals containing perfluoroalkyl moieties, akin to 3,3,3-Trifluoropropionyl chloride, are noted for their persistence and the creation of potentially toxic degradation products. This review emphasizes the importance of understanding the environmental biodegradability of such compounds, discussing the methodologies and findings of various studies. It also delves into the relationships between precursors and perfluoroalkyl carboxylic and sulfonic acids, highlighting the pathways and intermediates involved in microbial degradation (Liu & Avendaño, 2013).

Role in Antitubercular Drug Design

3,3,3-Trifluoropropionyl chloride, or more specifically, its trifluoromethyl group, plays a crucial role in antitubercular drug design. This review demonstrates that incorporating the trifluoromethyl group into antitubercular agents significantly enhances their pharmacodynamic and pharmacokinetic properties. The unique spectrum of advantages, coupled with its lipophilicity-enhancing effect, sets the trifluoromethyl group apart as a valuable substituent in modern antitubercular drug design, contributing to improved drug efficacy and stability (Thomas, 1969).

Electrochemical Energy Storage

In the field of electrochemistry, particularly regarding energy storage and batteries, 3,3,3-Trifluoropropionyl chloride and related compounds have been investigated for their potential uses. For instance, the study on the reversible electrochemical intercalation of aluminum in Mo6S8 presents a breakthrough in rechargeable batteries beyond lithium chemistry. The paper discusses the unique properties and potential applications of these compounds in creating more efficient and sustainable energy storage solutions (Geng, Lv, Xing, & Guo, 2015).

Safety And Hazards

3,3,3-Trifluoropropionyl chloride is classified under GHS07 hazard class . The hazard statements include H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

3,3,3-trifluoropropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF3O/c4-2(8)1-3(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSQLWCTKGQTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382595
Record name 3,3,3-TRIFLUOROPROPIONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoropropionyl chloride

CAS RN

41463-83-6
Record name 3,3,3-TRIFLUOROPROPIONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoropropionyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
V Chowdhry, R Vaughan… - Proceedings of the …, 1976 - National Acad Sciences
2-Diazo-3,3,3-trifluoropropionyl chloride has been synthesized from trifluorodiazoethane and phosgene. Its derivatives are acid stable, can be used to label enzymes, and undergo …
Number of citations: 115 www.pnas.org
WC Bailey, RA Powoski, SA Cooke - Journal of Molecular Spectroscopy, 2012 - Elsevier
Quantum chemical calculations have been performed on the potential energy surfaces of the two title molecules. The calculations have located the two lowest energy conformations for …
Number of citations: 1 www.sciencedirect.com
JK Stille, MT Regan, RW Fries, F Huang, T McCarley - 1974 - ACS Publications
The kinetics of the chlorotris(triphenylphosphine)rhodium promoted decarbonylation of para-substituted benzoyl chlorides and phenylacetyl chlorides have been carried out by following …
Number of citations: 17 pubs.acs.org
C Cardellicchio, V Fiandanese, G Marchese… - Tetrahedron letters, 1987 - Elsevier
The iron(III)-catalyzed cross-coupling reaction between Grignard reagents and acyl chlorides was found to be widely applicable to the synthesis of various functionalized ketones in …
Number of citations: 103 www.sciencedirect.com
S Nagarajan, B Ganem - The Journal of Organic Chemistry, 1985 - ACS Publications
Photosensitive polyamine analogues might provide versatile chemical probes for isolating and identifying putative polyamine receptor sites in both prokaryotic and eucaryotic cells. …
Number of citations: 31 pubs.acs.org
KK Nanda, BW Trotter - Tetrahedron Letters, 2008 - Elsevier
Loss of a trifluoromethyl group has been observed as an unproductive side reaction in the formation of 2-trifluoroethylbenzimidazoles. A hydrolytic mechanism for this transformation is …
Number of citations: 4 www.sciencedirect.com
LJ Theodore, WL Nelson, B Dave… - Journal of medicinal …, 1990 - ACS Publications
2-(3, 4-Dimethoxyphenyl)-2-isopropyl-5-[Ar-[4-(N-methyl-2-diazo-3, 3, 3-trifluoropropionamido) phenethyl] methylamino] valeronitrile (3), a potential photoaffinity probe for Ca2+ …
Number of citations: 4 pubs.acs.org
K Turner - 2010 - ACS Publications
The current review contains 21 patents from an original list of 336 that fitted the search criteria. Separation and purification methods are as important as synthesis, if not more so, and …
Number of citations: 8 pubs.acs.org
P Dudziński, WS Husstedt, AV Matsnev… - Organic & …, 2021 - pubs.rsc.org
The synthesis of aliphatic (pentafluoro-λ6-sulfanyl)(SF5)-substituted compounds is more challenging than that of the related CF3-substituted analogues. Previous investigations of [3,3]-…
Number of citations: 6 pubs.rsc.org
EL Luzina, AV Popov - Journal of fluorine chemistry, 2015 - Elsevier
A new method is described for producing 3,3,3-trifluoroethyl isocyanate from perfluoroisobutene (PFIB). Isocyanate was used for synthesis of carbamates and ureas. A series of …
Number of citations: 11 www.sciencedirect.com

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